molecular formula C11H13F2NO2 B1487359 (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine CAS No. 2007071-44-3

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine

Cat. No.: B1487359
CAS No.: 2007071-44-3
M. Wt: 229.22 g/mol
InChI Key: LUBYUVSRPMBTTM-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a difluorobenzo[1,3]dioxol moiety attached to a propylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine typically involves multiple steps, starting with the preparation of the difluorobenzo[1,3]dioxol core. This can be achieved through the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of new functional groups.

Scientific Research Applications

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: has a range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine: can be compared with other similar compounds, such as:

  • 2,2-Difluorobenzo[d][1,3]dioxol-5-amine

  • (2,2-Difluorobenzo[1,3]dioxol-5-yl)methanol

  • Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate

Properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-5-14-7-8-3-4-9-10(6-8)16-11(12,13)15-9/h3-4,6,14H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBYUVSRPMBTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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